![molecular formula C19H15N3OS2 B2941154 2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034595-02-1](/img/structure/B2941154.png)
2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thiophene ring, a pyridine ring, and a benzo[d]thiazole group. These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The thiophen-3-yl and pyridin-3-yl groups suggest the presence of a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The presence of the amide group (-CONH2) could make it a participant in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the exact arrangement of its atoms would influence properties like its boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique
Antitumor Activity
The benzothiazole moiety is recognized for its potential in antitumor activity. Compounds with this core structure have been synthesized and evaluated for their efficacy against different cancer cell lines. For instance, derivatives of benzothiazole have been tested for their antitumor potential by MTT assay against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) . The presence of the thiophene and pyridine rings may contribute to the compound’s ability to interact with various biological targets associated with cancer progression.
Anti-Fibrosis Activity
Thiophene derivatives have been studied for their anti-fibrotic activities. Novel compounds containing the thiophene moiety have shown promising results against fibrosis, particularly in hepatic stellate cells . The anti-fibrotic activity is crucial in the treatment of chronic diseases that lead to tissue scarring, and the compound could be a valuable addition to this research area.
Analgesic and Anti-Inflammatory Properties
Benzothiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies . The compound’s structure suggests it could modulate inflammatory pathways, offering potential applications in the development of new pain relief medications.
Antimicrobial and Antifungal Effects
The imidazole ring, often found in compounds with similar structures, is known for its antimicrobial and antifungal properties . While the compound does not contain an imidazole ring, the presence of benzothiazole and thiophene rings could imply similar biological activities, warranting further investigation into its potential as an antimicrobial agent.
Kinase Inhibition
Thiophene is a core structure in many kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells. Inhibitors targeting these enzymes are crucial in the treatment of various diseases, including cancer. The compound’s structure suggests it could serve as a lead molecule in the synthesis of new kinase inhibitors .
Antioxidant Properties
Compounds with benzothiazole and thiophene moieties have been evaluated for their antioxidant activities. Antioxidants are important in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer . The compound’s potential antioxidant activity could be explored further in this context.
Antiviral Applications
Benzothiazole derivatives have been explored for their antiviral properties. Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, the compound could be a candidate for the development of novel antiviral drugs .
Material Science Applications
Beyond biomedical applications, the compound’s unique structure makes it interesting for material science research. Heterocyclic compounds like benzothiazoles and thiophenes have been used in the development of organic semiconductors, conductive polymers, and other materials with electronic applications .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a broad range of biological activities .
Mode of Action
It’s suggested that the negative charges around certain atoms in similar compounds indicate possible sites for nucleophilic attack . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Thiazole derivatives have also been linked to a wide range of biological activities .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The solubility of similar compounds in water, alcohol, and ether, as well as their aromatic nature, could potentially influence their action and stability .
Propriétés
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-16-5-4-13(9-17(16)25-12)19(23)21-10-14-3-2-7-20-18(14)15-6-8-24-11-15/h2-9,11H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAIJKGLEGCHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


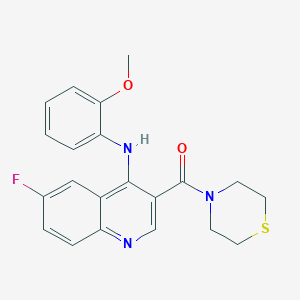
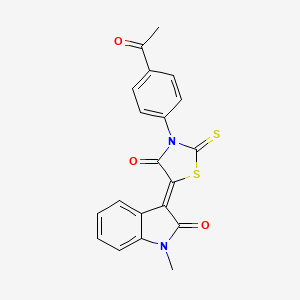
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)
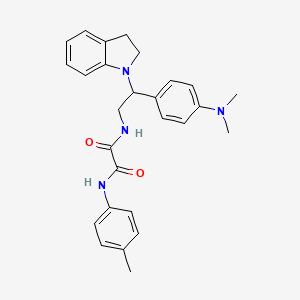
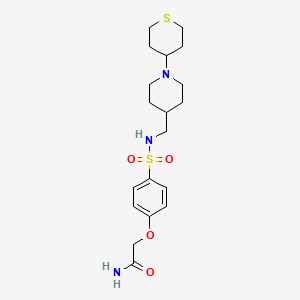

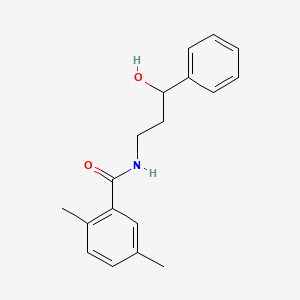
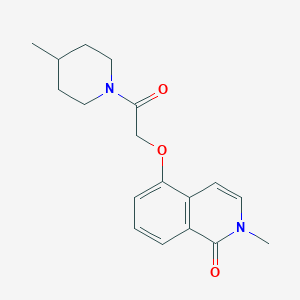
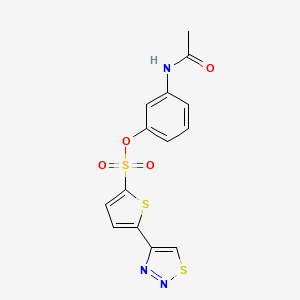
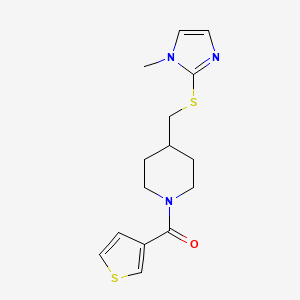
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)

